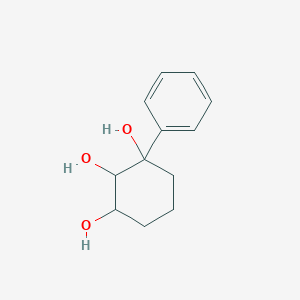
1-Phenylcyclohexane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylcyclohexane-1,2,3-triol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and three hydroxyl groups at the 1, 2, and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexane-1,2,3-triol can be synthesized through several methods. One common approach involves the hydroxylation of 1-phenylcyclohexene. This reaction typically employs oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylcyclohexane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include 1-phenylcyclohexane-1,2-dione or 1-phenylcyclohexane-1,2,3-tricarboxylic acid.
Reduction: Products include 1-phenylcyclohexane or partially reduced derivatives.
Substitution: Products vary depending on the substituent introduced, such as 1-phenylcyclohexane-1,2,3-trichloride.
Applications De Recherche Scientifique
1-Phenylcyclohexane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent due to its structural similarity to biologically active molecules.
Industry: It finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Phenylcyclohexane-1,2,3-triol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may also participate in π-π interactions, further modulating the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1-Phenylcyclohexane-1,2-diol: Lacks one hydroxyl group compared to 1-Phenylcyclohexane-1,2,3-triol.
1-Phenylcyclohexane-1,3-diol: Hydroxyl groups are positioned differently on the cyclohexane ring.
1-Phenylcyclohexane-1,2,3,4-tetrol: Contains an additional hydroxyl group.
Uniqueness: this compound is unique due to the specific arrangement of its hydroxyl groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
90135-61-8 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-phenylcyclohexane-1,2,3-triol |
InChI |
InChI=1S/C12H16O3/c13-10-7-4-8-12(15,11(10)14)9-5-2-1-3-6-9/h1-3,5-6,10-11,13-15H,4,7-8H2 |
Clé InChI |
UTBUUNLBGDUBLS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C(C1)(C2=CC=CC=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



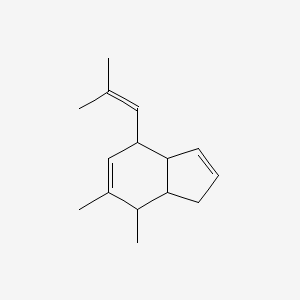
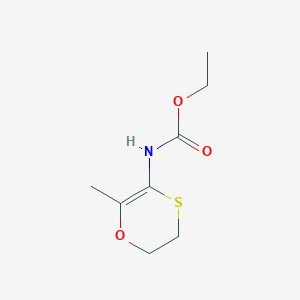
![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)

methanone](/img/structure/B14379875.png)
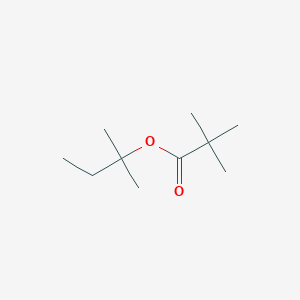
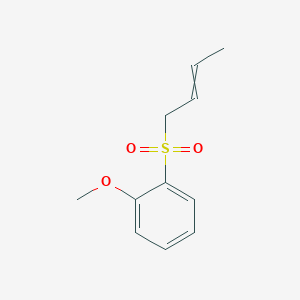

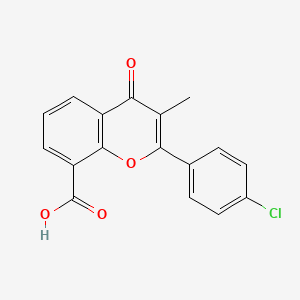

![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
